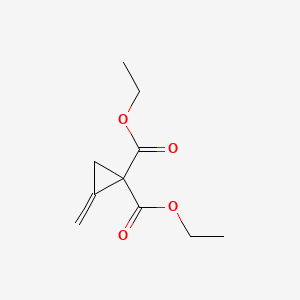

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-4-13-8(11)10(6-7(10)3)9(12)14-5-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZZBYRXKFCAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652224 | |

| Record name | Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106352-19-6 | |

| Record name | Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate synthesis methods

An In-depth Technical Guide to the Synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Introduction: The Significance of a Strained Scaffold

This compound is a prominent member of the methylenecyclopropane (MCP) family, a class of highly strained, three-membered carbocycles. The inherent ring strain and the exocyclic double bond endow these molecules with unique chemical reactivity, making them valuable building blocks in organic synthesis. Their ability to undergo a variety of ring-opening and cycloaddition reactions has established them as versatile intermediates for the construction of more complex molecular architectures, which are often found in natural products and pharmaceutically active compounds. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound, with a focus on the underlying mechanisms and practical experimental considerations.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on two key approaches: the cyclopropanation of allenes and the intramolecular cyclization of functionalized precursors. Each strategy offers distinct advantages and is suited for different starting materials and desired scales of production.

Palladium-Catalyzed Cyclopropanation of Allenes

One of the most efficient and widely employed methods for the synthesis of this compound is the palladium-catalyzed reaction of an allene with a malonate derivative. This approach is valued for its high atom economy and the ability to construct the strained cyclopropane ring in a single step.

The catalytic cycle is believed to commence with the oxidative addition of a palladium(0) species to a suitable precursor, such as an allylic carbonate, to generate a π-allylpalladium(II) complex. This is followed by the coordination of the allene. The nucleophilic attack of the malonate enolate onto the central carbon of the coordinated allene, followed by reductive elimination, furnishes the desired methylenecyclopropane product and regenerates the palladium(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from the work of B. M. Trost and colleagues, pioneers in palladium-catalyzed cycloadditions.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Diethyl malonate

-

1,2-propadiene (allene)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or nitrogen atmosphere

Procedure:

-

A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet is charged with sodium hydride (1.2 equivalents) under an inert atmosphere.

-

Anhydrous THF is added, and the suspension is cooled to 0 °C.

-

Diethyl malonate (1.0 equivalent) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C to form the sodium salt.

-

In a separate flask, palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.2 equivalents) are dissolved in anhydrous THF.

-

The palladium catalyst solution is added to the malonate solution.

-

Allene (1.5 equivalents) is then bubbled through the reaction mixture at a controlled rate.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or GC for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Intramolecular Cyclization via Nucleophilic Substitution

An alternative and classical approach involves the intramolecular cyclization of a suitably functionalized precursor. This method typically involves the generation of a carbanion adjacent to a leaving group, which then displaces it to form the three-membered ring.

The reaction proceeds via an SNi (internal nucleophilic substitution) mechanism. A strong base is used to deprotonate the α-carbon of the malonate ester, generating a nucleophilic carbanion. This carbanion then attacks the carbon bearing a leaving group (e.g., a halide or a tosylate) in an intramolecular fashion, leading to the formation of the cyclopropane ring. The choice of base and solvent is critical to ensure efficient cyclization and minimize side reactions.

Experimental Protocol: Intramolecular Cyclization

This protocol is a generalized procedure based on established methods for cyclopropane synthesis.

Materials:

-

Diethyl 2-(2-bromoallyl)malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Argon or nitrogen atmosphere

Procedure:

-

A dry, round-bottom flask is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of diethyl 2-(2-bromoallyl)malonate (1.0 equivalent) in anhydrous ethanol is added dropwise to the cooled ethoxide solution over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 12 hours.

-

The reaction progress is monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched with water.

-

The ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting crude oil is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield the final product.

Comparative Analysis of Synthetic Routes

| Parameter | Palladium-Catalyzed Cyclopropanation | Intramolecular Cyclization |

| Starting Materials | Diethyl malonate, allene | Diethyl 2-(2-haloallyl)malonate |

| Key Reagents | Palladium catalyst, phosphine ligand | Strong base (e.g., NaOEt) |

| Atom Economy | High | Moderate (loss of leaving group) |

| Reaction Conditions | Mild to moderate temperatures | Typically 0 °C to room temperature |

| Advantages | Convergent, high atom economy | Utilizes readily available starting materials |

| Disadvantages | Cost of palladium catalyst, handling of allene gas | Requires pre-functionalized substrate |

Visualizing the Synthetic Pathways

Caption: Overview of the two primary synthetic routes to the target molecule.

Caption: Simplified catalytic cycle for the palladium-catalyzed synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with palladium-catalyzed cyclopropanation of allenes and intramolecular cyclization being the most prominent. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. The continued development of novel catalytic systems promises to further enhance the efficiency and applicability of these synthetic strategies, solidifying the role of this compound as a valuable tool in modern organic synthesis.

References

-

Trost, B. M., & Ruhter, G. (1987). A new approach to methylenecyclopropanes. Journal of the American Chemical Society, 109(17), 5268–5270. [Link]

-

de Meijere, A., & Kozhushkov, S. I. (1999). The Chemistry of Methylenecyclopropanes. Chemical Reviews, 100(4), 1099–1146. [Link]

-

Billups, W. E., & Bally, T. (2001). Methylenecyclopropanes: Synthesis and Reactions. In The Chemistry of the Cyclopropyl Group, Volume 2 (pp. 863-915). John Wiley & Sons, Ltd. [Link]

An In-depth Technical Guide to Diethyl 2-methylenecyclopropane-1,1-dicarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a versatile synthetic intermediate characterized by a highly strained three-membered ring and an exocyclic double bond. This unique structural motif imbues the molecule with significant potential energy, making it a reactive and valuable building block in organic synthesis. Its ability to undergo various transformations, particularly ring-opening and cycloaddition reactions, has positioned it as a key component in the construction of complex molecular architectures, with notable applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and insights into its applications, particularly in the realm of drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | PubChem[1] |

| Molecular Weight | 198.22 g/mol | PubChem[1] |

| CAS Number | 106352-19-6 | PubChem[1] |

| Appearance | Colorless oil (presumed) | General knowledge |

| Boiling Point | 218.3 °C at 760 mmHg (Predicted) | LookChem[2] |

| Density | 1.11 g/cm³ (Predicted) | LookChem[2] |

| Refractive Index | 1.47 (Predicted) | LookChem[2] |

| LogP | 1.2 (Computed) | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm). The methylene protons on the cyclopropane ring would likely appear as complex multiplets in the upfield region, and the exocyclic methylene protons would be visible as singlets or narrowly split multiplets in the vinylic region.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show signals for the carbonyl carbons of the ester groups around 170 ppm. The quaternary carbon of the cyclopropane ring would be significantly downfield. The methylene carbons of the ethyl groups and the cyclopropane ring, as well as the exocyclic double bond carbons, would also have distinct chemical shifts.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to be dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester groups. A band around 1650 cm⁻¹ for the C=C stretch of the exocyclic double bond should also be present. C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed in the 2800-3100 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization mass spectrum would likely show the molecular ion peak at m/z 198. Subsequent fragmentation would involve the loss of ethoxy groups, ethylene, and carbon dioxide, leading to characteristic fragment ions. The NIST WebBook provides a mass spectrum for the isomeric Diethyl 3-methylenecyclopropane-1,2-dicarboxylate, which can offer some comparative insights.[3]

Synthesis

The synthesis of this compound typically involves the creation of the strained cyclopropane ring. While a specific, detailed protocol for this exact molecule is not widely published in open-access literature, a general and robust method for the synthesis of similar 1,1-dicarboxylate cyclopropanes involves the reaction of a malonic ester with a suitable dihaloalkane.

General Synthetic Approach: Base-Mediated Cyclization

A plausible and commonly employed strategy for the synthesis of the cyclopropane ring is the base-mediated intramolecular cyclization of a suitable precursor. One such approach involves the reaction of diethyl malonate with a 1,2-dihaloethane derivative under basic conditions.

Experimental Protocol: Synthesis of a Cyclopropane-1,1-dicarboxylate Derivative (Illustrative)

This protocol is for the synthesis of Diethyl cyclopropane-1,1-dicarboxylate and is provided as a representative example. Modifications would be necessary for the synthesis of the 2-methylene derivative.

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring.

-

1,2-Dibromoethane is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation to yield Diethyl cyclopropane-1,1-dicarboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is crucial to prevent the quenching of the sodium ethoxide base and the enolate intermediate by water.

-

Strong Base: Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate, forming the nucleophilic enolate required for the subsequent alkylation reactions.

-

Stepwise Alkylation and Cyclization: The reaction proceeds via a two-step sequence. The first step is the Sₙ2 reaction of the malonate enolate with one of the bromine atoms of 1,2-dibromoethane. The second step is an intramolecular Sₙ2 reaction where the newly formed enolate attacks the carbon bearing the second bromine atom, leading to the formation of the cyclopropane ring.

Caption: General mechanism for the synthesis of a cyclopropane-1,1-dicarboxylate.

Chemical Reactivity and Applications in Drug Development

The high ring strain of the cyclopropane ring and the presence of the exocyclic double bond make this compound a highly reactive and versatile synthetic intermediate. Its chemistry is dominated by reactions that lead to the release of this strain.

Cycloaddition Reactions

One of the most powerful applications of this compound is in cycloaddition reactions, particularly [3+2] cycloadditions. In these reactions, the methylenecyclopropane acts as a three-carbon component, reacting with a two-atom partner (a dipolarophile) to form a five-membered ring.

Palladium-Catalyzed [3+2] Cycloaddition (Trimethylenemethane Cycloaddition):

Caption: Palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition.

This reaction is highly valuable in the synthesis of complex natural products and medicinally relevant compounds containing five-membered rings. The stereochemistry of the resulting cyclopentane can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Applications in Medicinal Chemistry

The utility of this compound and related structures in drug development stems from their ability to introduce conformational rigidity and unique three-dimensional structures into molecules. The cyclopropane ring is a bioisostere for a gem-dimethyl group or a double bond, and its incorporation can lead to improved metabolic stability, binding affinity, and pharmacokinetic properties.

While specific examples of drugs synthesized directly from this compound are not prominently featured in publicly available literature, the broader class of cyclopropane-containing molecules has seen significant success. For instance, related cyclopropane dicarboxylates are used as intermediates in the synthesis of drugs like Montelukast (an asthma medication) and Ketorolac (a nonsteroidal anti-inflammatory drug).[7] The unique reactivity of the methylene cyclopropane moiety offers a pathway to novel scaffolds that can be explored for various therapeutic targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally similar compounds, such as Diethyl cyclopropane-1,1-dicarboxylate, can provide guidance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet for the specific CAS number (106352-19-6) before commencing any experimental work.[8]

Conclusion

This compound is a high-value synthetic intermediate with a rich and versatile chemistry. Its strained ring system provides the driving force for a variety of useful transformations, most notably cycloaddition reactions that provide access to complex five-membered ring systems. For researchers and scientists in drug development, this compound represents a powerful tool for the creation of novel molecular scaffolds with the potential for enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the design and synthesis of next-generation therapeutics.

References

-

Angene Chemical. Safety Data Sheet for this compound. Available from: [Link]

-

PubChem. Diethyl 2-methylcyclopentane-1,1-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

- Zheng, C. Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition. Synfacts, 2013, 9(1), 0001-0001.

-

PubChem. Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ChemTube3D. Trimethylenemethane Palladium Catalysed Cycloaddition – Overview. Available from: [Link]

-

Wikipedia. Trimethylenemethane cycloaddition. Available from: [Link]

-

2a biotech. Product Detail for this compound. Available from: [Link]

-

SpectraBase. 2-Methyl-cyclopropane-1,1-dicarboxylic acid, diethyl ester. Available from: [Link]

-

PubChem. 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

- Silverman, S. M. (2010). PALLADIUM-CATALYZED ASYMMETRIC TRIMETHYLENEMETHANE CYCLOADDITION: DEVELOPMENT AND APPLICATION TO THE SYNTHESIS OF HIGHLY SUBSTITUTED CARBOCYCLES AND HETEROCYCLES. Stanford University.

-

Grokipedia. Trimethylenemethane cycloaddition. Available from: [Link]

-

PrepChem. Synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. Available from: [Link]

-

Cole-Parmer. SAFETY DATA SHEET. Available from: [Link]

-

SpectraBase. Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate. Available from: [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

-

Wikipedia. Diethyl malonate. Available from: [Link]

-

NIST WebBook. 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester. Available from: [Link]

-

LookChem. 2-METHYLENE-CYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER. Available from: [Link]

- Google Patents. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.

-

The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Available from: [Link]

-

NIST WebBook. Diethyl 3-methylcyclopropane-1,2-dicarboxylate. Available from: [Link]

-

Chegg. How many distinct resonances would appear in the (proton-decoupled) ^13 C NMR spectrum of 1, 1 - diethyl - Chegg. Available from: [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

-

Organic Syntheses. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Available from: [Link]

-

Shree Ganesh Remedies Limited. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. Available from: [Link]

Sources

- 1. Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | C10H14O4 | CID 29923459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester [webbook.nist.gov]

- 4. thieme.de [thieme.de]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Trimethylenemethane cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]

- 8. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate (CAS 106352-19-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate (CAS 106352-19-6), a molecule of interest in synthetic chemistry and potentially in materials science and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from closely related structural analogs to predict and interpret its characteristic spectral features. We will delve into the theoretical underpinnings and expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring this data, ensuring a self-validating system for researchers aiming to synthesize or analyze this compound.

Introduction to this compound

This compound is a small organic molecule featuring a highly strained cyclopropane ring and an exocyclic double bond.[1] Its structure combines the functionalities of an ester and an alkene, making it a versatile building block in organic synthesis. The presence of the strained ring and the reactive double bond suggests potential for various chemical transformations and applications.

Molecular Structure and Properties:

-

CAS Number: 106352-19-6[1]

-

Molecular Formula: C₁₀H₁₄O₄[1]

-

Molecular Weight: 198.22 g/mol [1]

-

IUPAC Name: Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate[1]

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester groups, the cyclopropane ring protons, and the exocyclic methylene protons. The chemical shifts are influenced by the electron-withdrawing ester groups and the unique electronic environment of the strained ring system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 6H | Coupled to the adjacent methylene protons. |

| -O-CH₂-CH₃ | ~4.20 | Quartet (q) | 4H | Deshielded by the adjacent oxygen atom and coupled to the methyl protons. |

| Cyclopropane CH₂ | ~1.50 - 1.80 | Multiplet (m) | 2H | Diastereotopic protons on the cyclopropane ring, showing complex coupling. |

| Exocyclic =CH₂ | ~5.50 - 5.70 | Multiplet (m) | 2H | Olefinic protons, likely appearing as two distinct signals due to their diastereotopic nature relative to the rest of the molecule. |

Predictions are based on typical values for similar functional groups and analysis of related cyclopropane structures.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The quaternary carbon of the cyclopropane ring and the carbonyl carbons of the ester groups are expected to be key diagnostic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| -O-CH₂-C H₃ | ~14 | Typical chemical shift for a methyl group in an ethyl ester. |

| C yclopropane C(1) | ~35 | Quaternary carbon of the cyclopropane ring, shifted downfield by the two ester groups. |

| C yclopropane CH₂ | ~20 | Methylene carbon of the strained cyclopropane ring. |

| -O-C H₂-CH₃ | ~62 | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |

| Exocyclic =C H₂ | ~110 | Terminal alkene carbon. |

| C =CH₂ | ~135 | Quaternary alkene carbon of the methylenecyclopropane moiety. |

| -C =O | ~170 | Carbonyl carbons of the two equivalent ester groups. |

Predictions are based on typical values for similar functional groups and analysis of related cyclopropane structures.[4][5][6]

Experimental Protocol for NMR Spectroscopy

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for acquiring NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures including shimming, locking onto the deuterium signal of the solvent, and tuning the probe for both ¹H and ¹³C frequencies.[7]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024-4096) is generally required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the C=O bonds of the ester groups and the C=C bond of the alkene.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale |

| C=O (Ester) | 1720 - 1740 | Strong, sharp absorption characteristic of the carbonyl stretch in an ester. |

| C=C (Alkene) | 1640 - 1680 | Medium intensity absorption for the exocyclic double bond stretch. |

| C-O (Ester) | 1100 - 1300 | Strong absorption from the C-O single bond stretch. |

| =C-H (Alkene) | 3000 - 3100 | Medium to weak absorption for the stretching of the sp² hybridized C-H bonds. |

| C-H (Alkane) | 2850 - 3000 | Medium to strong absorptions for the stretching of the sp³ hybridized C-H bonds in the ethyl groups and cyclopropane ring. |

Predictions are based on standard IR correlation tables and data from similar compounds.[8][9]

Experimental Protocol for IR Spectroscopy

Diagram: IR Spectroscopy Experimental Workflow

Caption: A typical workflow for acquiring an IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Acquire Background Spectrum: Place the salt plates (without the sample) in the spectrometer and acquire a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the salt plates themselves.

-

Acquire Sample Spectrum: Place the sample prepared in step 1 into the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 198, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z = 45) and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z = 73). The strained cyclopropane ring may also lead to characteristic fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Diagram: Mass Spectrometry Experimental Workflow

Caption: A simplified workflow for mass spectrometry analysis.

Step-by-Step Methodology (using Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Setup: Set up the gas chromatograph with an appropriate column (e.g., a non-polar column like DB-5) and temperature program to ensure good separation of the compound from any impurities.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Ionization: As the compound elutes from the GC column and enters the mass spectrometer, it is ionized, typically using Electron Impact (EI) ionization.

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Synthesis and Characterization

A likely synthetic approach would involve the reaction of diethyl malonate with a suitable three-carbon electrophile that can form the methylenecyclopropane ring system. After synthesis and purification (e.g., by distillation or column chromatography), the spectroscopic techniques outlined in this guide would be essential to confirm the identity and purity of the final product.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound (CAS 106352-19-6). By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a clear set of expected spectral features for ¹H NMR, ¹³C NMR, IR, and MS. The inclusion of detailed experimental protocols provides a practical framework for researchers to acquire and interpret this data. This guide serves as a valuable resource for any scientist working with or aiming to synthesize this intriguing molecule, ensuring a solid foundation for its accurate characterization.

References

-

1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate. PubChem. (n.d.). Retrieved from [Link]

-

Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and direct observation of methylenecyclopropene. Journal of the American Chemical Society. (1984). Retrieved from [Link]

-

2-Methyl-cyclopropane-1,1-dicarboxylic acid, diethyl ester - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

-

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate. PubChem. (n.d.). Retrieved from [Link]

-

Diethyl 2-methylcyclopentane-1,1-dicarboxylate. PubChem. (n.d.). Retrieved from [Link]

-

2-methylenecyclopropanecarboxylic acid. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. PrepChem.com. (n.d.). Retrieved from [Link]

-

Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate - Optional[Vapor Phase IR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

-

Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. (n.d.). Retrieved from [Link]

-

Methylenecyclopropane. NIST WebBook. (n.d.). Retrieved from [Link]

-

Methylenecyclopropane. Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. PrepChem.com. (n.d.). Retrieved from [Link]

-

Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... ResearchGate. (n.d.). Retrieved from [Link]

-

Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | C10H14O4 | CID 29923459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 1,1-cyclopropanedicarboxylate(1559-02-0) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate | C8H12O4 | CID 13416311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl 1,1-cyclopropanedicarboxylate(1559-02-0) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Structure and Bonding of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a fascinating molecule that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties, stemming from the highly strained three-membered ring and the exocyclic double bond, offer a gateway to complex molecular architectures. This guide provides a comprehensive analysis of the structure, bonding, and key spectroscopic characteristics of this compound, grounded in theoretical principles and supported by experimental data from analogous systems. We delve into the synthesis and reactivity, offering insights into the practical application of this valuable reagent. This document is intended to be a technical resource for researchers leveraging the unique chemistry of methylenecyclopropanes in synthetic and medicinal chemistry endeavors.

Introduction: The Intrigue of a Strained System

Methylenecyclopropanes (MCPs) are a class of organic compounds that have garnered significant attention from synthetic chemists due to their inherent ring strain and diverse reactivity.[1][2] The combination of a cyclopropane ring, with approximately 27.5 kcal/mol of strain energy, and an exocyclic double bond, which adds further strain, results in a molecule primed for a variety of chemical transformations.[1] this compound, with its geminal diester functionalization, is a particularly interesting example, as the electron-withdrawing nature of the ester groups further influences the electronic properties and reactivity of the MCP core.

This guide will explore the nuanced structural features and bonding models that govern the behavior of this compound. We will examine its synthesis, spectroscopic signature, and characteristic reactions, providing a robust framework for its application in the design and execution of novel synthetic strategies.

Molecular Structure and Bonding: A Deeper Look

The structure of this compound is defined by the interplay of its constituent parts: the cyclopropane ring, the exocyclic methylene group, and the two ethyl ester functionalities.

The Cyclopropane Core: Beyond Simple Sigma Bonds

To truly understand the bonding within the cyclopropane ring, we must move beyond the simple sp³ hybridization model. The internal bond angles of an equilateral triangle are 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This geometric constraint forces the carbon-carbon bonds to be "bent," with significant p-character. A more sophisticated model, the Walsh orbital model , provides a more accurate description.

In the Walsh model, the cyclopropane ring is constructed from the interaction of sp² hybridized carbons and p-orbitals. This leads to a set of molecular orbitals where the electron density is concentrated outside the internuclear axes, forming what are often referred to as "banana bonds." This model successfully explains the high ring strain and the "pi-character" of the cyclopropane C-C bonds, which allows the ring to interact with adjacent π-systems and electrophiles.

Diagram 1: Simplified Walsh Orbital Model of Cyclopropane

Caption: Schematic representation of the Walsh orbital model for the cyclopropane ring.

The Exocyclic Methylene Group and Diethyl Dicarboxylate Substitution

The exocyclic C=C double bond in this compound introduces further strain and reactivity. The presence of the two electron-withdrawing diethyl dicarboxylate groups at the C1 position significantly influences the electron density distribution within the molecule. This substitution pattern polarizes the molecule and can affect the reactivity of both the double bond and the cyclopropane ring.

Synthesis of this compound

The synthesis of substituted methylenecyclopropanes often involves the reaction of an appropriate alkene with a carbene or a carbenoid species. A common and effective method for the synthesis of the parent cyclopropane-1,1-dicarboxylic acid involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base.[3][4] The synthesis of the title compound, however, requires the introduction of the exocyclic methylene group. A plausible synthetic route is outlined below.

General Synthetic Approach

A general and effective method for the synthesis of 2-methylenecyclopropane carboxylates involves the rhodium-catalyzed reaction of a diazo compound with an appropriate allene. For this compound, a practical approach involves a two-step process starting from diethyl malonate.

Diagram 2: Proposed Synthetic Workflow

Caption: A plausible synthetic pathway to the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methodologies for the synthesis of similar compounds.

Step 1: Synthesis of Diethyl 2-(2-bromoprop-2-en-1-yl)malonate

-

To a solution of diethyl malonate (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add a solution of 2,3-dibromopropene (1.0 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Diethyl 2-(2-bromoprop-2-en-1-yl)malonate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by vacuum distillation or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Ethyl Ester Protons: A triplet corresponding to the methyl groups (CH₃) and a quartet for the methylene groups (OCH₂) of the two equivalent ethyl esters.

-

Methylene Protons (Exocyclic): Two distinct signals for the vinylic protons of the C=CH₂ group, likely appearing as singlets or narrow multiplets in the olefinic region.

-

Cyclopropane Protons: The two protons on the C3 of the cyclopropane ring will be diastereotopic and are expected to appear as a complex multiplet, likely in the upfield region characteristic of cyclopropyl protons.

¹³C NMR: The carbon NMR will show distinct signals for each carbon environment.

-

Carbonyl Carbons: Signals for the ester carbonyls will be in the typical downfield region.

-

Olefinic Carbons: Two signals for the C=CH₂ group, with the quaternary carbon being less intense.

-

Cyclopropane Carbons: Signals for the three carbons of the cyclopropane ring, with the C1 carbon (bearing the ester groups) being the most downfield of the three.

-

Ethyl Ester Carbons: Signals for the OCH₂ and CH₃ carbons of the ethyl groups.

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ester -OCH₂CH₃ | ~1.2 (t) | ~14 |

| Ester -OCH₂CH₃ | ~4.1 (q) | ~61 |

| Cyclopropane CH₂ | 1.0 - 1.5 (m) | 15 - 25 |

| Exocyclic =CH₂ | 5.0 - 5.5 (s) | 100 - 110 |

| Quaternary Cyclopropane C | - | 30 - 40 |

| Olefinic C= | - | 130 - 140 |

| Ester C=O | - | 165 - 175 |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the ester and alkene functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl groups.

-

C=C Stretch: A medium intensity band around 1650-1680 cm⁻¹ for the exocyclic C=C double bond.

-

C-O Stretch: Strong bands in the region of 1100-1300 cm⁻¹ due to the C-O stretching of the ester groups.

-

C-H Stretch: Bands above 3000 cm⁻¹ for the sp² C-H bonds of the methylene group and below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclopropane ring and ethyl groups.

Reactivity and Applications in Synthesis

The high ring strain and the presence of the exocyclic double bond make this compound a versatile substrate for a variety of chemical transformations.[1][5]

Ring-Opening Reactions

The release of ring strain provides a strong thermodynamic driving force for ring-opening reactions. These can be initiated by electrophiles, nucleophiles, or radical species, leading to a diverse array of products. For example, acid-catalyzed ring-opening can lead to the formation of substituted cyclobutane or cyclopentane derivatives.

Cycloaddition Reactions

The exocyclic double bond can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, providing access to complex polycyclic systems. The electron-withdrawing nature of the diester groups can influence the stereoselectivity and regioselectivity of these reactions. A notable application is the catalytic annulation with 1,1-dicyanoalkenes.

Transition Metal-Catalyzed Reactions

Methylenecyclopropanes are excellent substrates for a wide range of transition metal-catalyzed reactions. These include rearrangements, isomerizations, and cycloadditions, often proceeding through metallacyclobutane intermediates. These reactions offer powerful methods for the construction of novel carbocyclic and heterocyclic frameworks.

Conclusion

This compound is a molecule of significant synthetic utility, owing to its unique structural and electronic properties. A thorough understanding of its bonding, informed by models such as the Walsh orbital description, is crucial for predicting and controlling its reactivity. While detailed experimental data for this specific compound is sparse, a comprehensive picture can be constructed by drawing on data from closely related analogs and fundamental principles of organic chemistry. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the strategic application of strained ring systems like this compound will undoubtedly play an increasingly important role.

References

-

PubChem. Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. National Center for Biotechnology Information. [Link]

-

Ma, S. Rapid generation of molecular complexity in the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes. Acc. Chem. Res.2012 , 45 (4), 614–626. [Link]

-

PrepChem. Synthesis of diethyl 2-ethylcyclopropane-1,1-dicarboxylate. [Link]

-

Organic Syntheses. 2-methylenecyclopropanecarboxylic acid. [Link]

-

SpectraBase. Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate. [Link]

-

Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

-

Wang, C., et al. Visible-light-induced reactions of methylenecyclopropanes (MCPs). Chem. Commun., 2023 , 59, 2331-2346. [Link]

- Google Patents.

-

Suzuki, I., et al. Catalytic Annulation of Diethyl Methylenecyclopropane-1,1-dicarboxylate with 1,1-Dicyanoalkenes. Org. Lett.2017 , 19 (10), 2634–2637. [Link]

Sources

- 1. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]

- 2. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 5. Rapid generation of molecular complexity in the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the methylenecyclopropane group in dicarboxylates

An In-depth Technical Guide to the Reactivity of the Methylenecyclopropane Group in Dicarboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylenecyclopropane (MCP) moiety, particularly when incorporated into dicarboxylate frameworks, represents a class of highly versatile and reactive building blocks in modern organic synthesis. The inherent ring strain and the unique electronic properties conferred by the exocyclic double bond and geminal electron-withdrawing dicarboxylate groups create a fascinating playground for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of methylenecyclopropane dicarboxylates, offering field-proven insights into their synthesis, ring-opening reactions, cycloadditions, and transition metal-catalyzed functionalizations. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of these strained ring systems for the construction of complex molecular architectures.

Introduction: The Unique Chemical Landscape of Methylenecyclopropane Dicarboxylates

Methylenecyclopropane (MCP) is an unsaturated, strained three-membered carbocycle with the chemical formula (CH₂)₂C=CH₂[1]. The presence of the exocyclic double bond introduces additional strain and a site of high reactivity. When two carboxylate groups are appended to the C1 position, the resulting methylenecyclopropane-1,1-dicarboxylates become highly activated substrates, primed for a variety of chemical transformations. The electron-withdrawing nature of the dicarboxylate groups polarizes the molecule and influences the regioselectivity of bond cleavage and formation.

The high reactivity of these systems stems from the release of ring strain, which can be triggered by various stimuli, including heat, light, Lewis/Brønsted acids, and transition metal catalysts[2]. This guide will systematically explore the key reaction manifolds of methylenecyclopropane dicarboxylates, providing both mechanistic understanding and practical experimental guidance.

Synthesis of Methylenecyclopropane Dicarboxylates

The reliable synthesis of methylenecyclopropane dicarboxylates is the gateway to exploring their rich chemistry. A common and effective strategy involves the reaction of a malonic ester with a suitable 1,2-dihaloalkene derivative.

Phase-Transfer Catalyzed Alkylation

A robust method for the synthesis of dialkyl 2-methylenecyclopropane-1,1-dicarboxylates involves the reaction of a dialkyl malonate with 1,4-dichloro-2-butene under phase-transfer catalysis conditions. The use of a phase-transfer catalyst, such as tricaprylylmethylammonium chloride, is crucial for facilitating the reaction between the aqueous base and the organic reactants.

Experimental Protocol: Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate [3]

-

To a reactor equipped with external cooling, charge 137.5 g (1.10 mol) of trans-1,4-dichlorobutene-2, 125 g (2.0 mol) of flaked KOH (90%), 300 cc of methylene chloride, and 21 g (5 mol %) of tricaprylylmethylammonium chloride.

-

Slowly add 160 g (1.0 mol) of diethyl malonate to the stirred reaction mixture.

-

Maintain the reaction temperature at 25 °C using external cooling during the addition.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC).

-

Perform a standard aqueous workup.

-

Fractionally distill the crude product to obtain diethyl 2-vinylcyclopropane-1,1-dicarboxylate.

This method has been shown to provide good yields, typically in the range of 72-78%[3].

Rhodium-Catalyzed Cyclopropanation

Another powerful approach for the synthesis of substituted cyclopropane dicarboxylates involves the rhodium-catalyzed reaction of olefins with an iodonium ylide derived from a malonic ester. This method offers a high degree of control and can be applied to a variety of olefins.

Ring-Opening Reactions: Unleashing the Strain

The high ring strain of methylenecyclopropanes makes them susceptible to ring-opening reactions, which can be initiated by various reagents and catalysts. This reactivity provides a powerful tool for the synthesis of more complex, acyclic structures.

Lewis Acid-Mediated Ring Opening

Lewis acids can effectively promote the ring-opening of activated cyclopropanes. For instance, the reaction of dimethyl 2-arylcyclopropane-1,1-dicarboxylates with Lewis acids like SnCl₄ or TiCl₄ leads to a rapid ring opening, and upon quenching with water or methanol, a chlorinated product is formed[4]. The choice of Lewis acid can significantly influence the reaction pathway. While SnCl₄ and TiCl₄ lead to chlorinated products, GaCl₃ can result in the formation of a β-styryl malonate[4].

A particularly interesting transformation is the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes, which yields substituted tetrahydronaphthalenes. This unique reactivity is attributed to the strong affinity of TaCl₅ for the oxygen atoms of the carbonyl and carboxyl groups, leading to the formation of an active carbocationic intermediate[4].

Radical-Promoted Ring Opening

Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating radical reactions. The ring-opening of alkylidenecyclopropanes can be achieved through the generation of a cyclopropylcarbinyl radical, which undergoes β-scission to form a homoallyl radical[5]. This process is thermodynamically favorable due to the release of ring strain. A non-classical ring-opening radical clock reaction using N-hydroxyphthalimide (NHPI) esters of methylenecyclopropanes has been developed to synthesize a variety of alkynyl derivatives[2][5].

Logical Workflow for Radical Ring-Opening

Caption: Workflow for visible-light mediated radical ring-opening of MCP-NHPI esters.

Cycloaddition Reactions: Building Rings upon Rings

Cycloaddition reactions are highly efficient processes for constructing cyclic molecules in a single step with high stereocontrol[6]. Methylenecyclopropane dicarboxylates can participate in various cycloaddition reactions, acting as versatile building blocks for more complex cyclic systems.

[3+2] Cycloadditions

Transition metal-catalyzed formal [3+2] cycloadditions of methylenecyclopropanes with unsaturated compounds like alkenes, aldehydes, and imines are a powerful method for synthesizing five-membered carbocycles and heterocycles[7]. Palladium catalysts are particularly effective in promoting these reactions, which are proposed to proceed through π-allyl intermediates[8]. The reaction is often stereospecific, with retention of configuration at the reacting carbon center[8].

Reaction Scheme: Palladium-Catalyzed Intramolecular [3+2] Cycloaddition

Sources

- 1. Methylenecyclopropane - Wikipedia [en.wikipedia.org]

- 2. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Diethyl 2-methylenecyclopropane-1,1-dicarboxylate: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate, a strained cyclic molecule that has garnered significant interest in organic synthesis. Delving into its historical discovery, the evolution of its synthetic methodologies, and its diverse applications, this document serves as an essential resource for researchers in organic chemistry and drug development. The unique reactivity of the methylenecyclopropane moiety, stemming from its inherent ring strain, makes it a versatile building block for the construction of complex molecular architectures. This guide will explore the fundamental principles governing its synthesis and reactivity, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Allure of Strained Rings

The field of organic chemistry has long been fascinated by the chemistry of strained ring systems. The deviation from ideal bond angles in small rings, such as cyclopropanes, imparts unique chemical and physical properties. The first synthesis of a cyclopropane derivative by William Henry Perkin in 1884 marked a pivotal moment in understanding the ability of carbon to form such strained structures[1][2]. The introduction of an exocyclic double bond, as seen in methylenecyclopropanes, further activates the ring system, making it susceptible to a variety of ring-opening and rearrangement reactions. This heightened reactivity, driven by the release of ring strain, has established methylenecyclopropanes as powerful intermediates in synthetic organic chemistry[3][4][5].

This compound, the subject of this guide, is a prominent member of this class of compounds. The presence of the geminal diester groups activates the cyclopropane ring and provides a handle for further functionalization, making it a valuable precursor in the synthesis of diverse molecular scaffolds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | PubChem[6] |

| Molecular Weight | 198.22 g/mol | PubChem[6] |

| CAS Number | 106352-19-6 | PubChem[6] |

| IUPAC Name | diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | PubChem[6] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | Not readily available | |

| Density | Not readily available |

Spectroscopic Characterization:

Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive, publicly available dataset is not easily found, typical spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet and a triplet), the diastereotopic methylene protons of the cyclopropane ring, and the vinylic protons of the methylene group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the quaternary carbon of the cyclopropane ring, the methylene carbons of the ethyl groups and the cyclopropane ring, and the sp² hybridized carbons of the exocyclic double bond.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730 cm⁻¹) and the C=C stretching of the methylene group (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and other fragments.

Historical Perspective and the Evolution of Synthetic Methodologies

The synthesis of the core cyclopropane-1,1-dicarboxylic acid structure dates back to the late 19th century. W. H. Perkin's pioneering work involved the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base, a method that laid the groundwork for cyclopropane synthesis[7].

The introduction of the exocyclic methylene group onto the cyclopropane-1,1-dicarboxylate scaffold represents a significant synthetic advancement. While a definitive "discovery" paper for this compound is not readily apparent in historical literature, its synthesis is conceptually derived from established methods for the preparation of methylenecyclopropanes.

One of the common strategies for the synthesis of methylenecyclopropanes involves the elimination reaction of a suitable precursor. For instance, the dehydrohalogenation of a 2-halomethylcyclopropane derivative can yield the desired exocyclic double bond. Another approach is the Wittig reaction or related olefination reactions on a cyclopropanone derivative, although the stability of the required ketone can be a challenge.

A more modern and versatile approach involves the transition-metal-catalyzed cyclopropanation of allenes. This methodology has become a powerful tool for the construction of a wide range of substituted methylenecyclopropanes[8].

A plausible and efficient laboratory-scale synthesis of this compound can be achieved through a two-step sequence starting from diethyl malonate.

General Synthetic Workflow

The synthesis can be logically broken down into two key transformations: the formation of the cyclopropane ring and the introduction of the exocyclic methylene group.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for similar compounds.

Step 1: Synthesis of Diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate

-

Reaction Setup: To a solution of diethyl malonate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Alkylation: After the evolution of hydrogen gas ceases, add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate.

Step 2: Elimination to form this compound

-

Reaction Setup: Dissolve the diethyl 2-(bromomethyl)cyclopropane-1,1-dicarboxylate (1.0 eq) in a suitable aprotic solvent (e.g., THF or acetonitrile).

-

Elimination: Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to the solution.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the DBU, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of its strained ring system. The relief of approximately 40 kcal/mol of ring strain provides a strong thermodynamic driving force for a variety of chemical transformations[9].

Ring-Opening Reactions

The presence of the electron-withdrawing diester groups facilitates nucleophilic attack on the cyclopropane ring, leading to ring-opening. This can occur at either the C1-C2 or C1-C3 bond.

Caption: General representation of nucleophilic ring-opening of the methylenecyclopropane.

Cycloaddition Reactions

The exocyclic double bond of this compound can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, providing access to more complex cyclic and polycyclic systems. Transition metal catalysis often plays a crucial role in mediating these transformations, allowing for high levels of regio- and stereocontrol[3].

Applications in Organic Synthesis and Drug Discovery

The unique reactivity of this compound makes it a valuable building block for the synthesis of a wide range of organic molecules, including natural products and pharmaceutically active compounds.

-

Synthesis of Carbocycles and Heterocycles: Ring-opening and cycloaddition reactions of this compound provide efficient routes to functionalized cyclopentanes, cyclohexanes, and various heterocyclic systems[5].

-

Domino and Tandem Reactions: The high reactivity of the methylenecyclopropane unit allows for the design of elegant domino and tandem reaction sequences, enabling the rapid construction of molecular complexity from simple starting materials.

-

Introduction of the Gem-Dicarboxylate Moiety: The diester functionality can be further manipulated, for example, through hydrolysis and decarboxylation, to introduce a carboxylic acid or a quaternary center.

The cyclopropane motif is a common feature in many biologically active molecules and approved drugs, where it can impart favorable properties such as increased metabolic stability and improved binding affinity[2]. The ability to construct complex molecules from this compound highlights its potential in the field of drug discovery and development.

Conclusion

This compound stands as a testament to the synthetic power of strained ring systems. From its conceptual origins in the early explorations of cyclopropane chemistry to its modern applications in complex molecule synthesis, this compound continues to be a valuable tool for organic chemists. Its predictable reactivity, coupled with the potential for diverse functionalization, ensures its continued relevance in academic research and the pharmaceutical industry. This guide has provided a comprehensive overview of its history, synthesis, and reactivity, aiming to equip researchers with the knowledge necessary to harness the full potential of this versatile building block.

References

-

Introduction: Cyclopropanes and Related Rings. (n.d.). American Chemical Society. Retrieved from [Link]

-

2-methylenecyclopropanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023, July 10). Organic Letters. Retrieved from [Link]

-

Transition Metal‐Catalyzed Reactions of Methylenecyclopropanes. (2002, February). Advanced Synthesis & Catalysis. Retrieved from [Link]

- Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. (n.d.). Google Patents.

-

Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central. Retrieved from [Link]

-

Methylenecyclopropane. (n.d.). Wikipedia. Retrieved from [Link]

-

Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. (n.d.). PubMed Central. Retrieved from [Link]

-

Visible-light-induced reactions of methylenecyclopropanes (MCPs). (2023, February 1). Chemical Communications. Retrieved from [Link]

-

Heterocycles from methylenecyclopropanes. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Methylenecyclopropane - Wikipedia [en.wikipedia.org]

- 5. Heterocycles from methylenecyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | C10H14O4 | CID 29923459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 8. Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]

An In-Depth Technical Guide to Diethyl 2-methylenecyclopropane-1,1-dicarboxylate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Strained Ring System

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate is a versatile synthetic building block whose utility is derived from its unique structural features: a highly strained three-membered ring and a reactive exocyclic double bond. This combination of functionalities makes it a potent substrate for a variety of chemical transformations, particularly in the realm of complex molecule synthesis. The high ring strain, estimated to be around 41.0 kcal/mol for the parent methylenecyclopropane, provides a powerful thermodynamic driving force for ring-opening reactions, enabling the construction of diverse molecular scaffolds that are of significant interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, with a focus on its role in modern synthetic methodologies relevant to drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| IUPAC Name | diethyl 2-methylidenecyclopropane-1,1-dicarboxylate | PubChem[2] |

| Synonyms | This compound, 1,1-Cyclopropanedicarboxylic acid, 2-methylene-, diethyl ester | PubChem[2] |

| CAS Number | 106352-19-6 | PubChem[2][3] |

| Molecular Formula | C₁₀H₁₄O₄ | PubChem[2] |

| Molecular Weight | 198.22 g/mol | PubChem[2] |

| Boiling Point | 218.3±40.0 °C (Predicted) | ChemBK[4] |

| Density | 1.11±0.1 g/cm³ (Predicted) | ChemBK[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a malonic ester with a suitable three-carbon electrophile. A common and effective method involves the base-mediated condensation of diethyl malonate with 2,3-dichloro-1-propene.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for the successful synthesis of this strained cyclopropane.

-

Diethyl Malonate: The acidic methylene protons of diethyl malonate are readily deprotonated by a suitable base to form a nucleophilic enolate, which is essential for the subsequent alkylation steps.

-

2,3-Dichloro-1-propene: This reagent serves as the three-carbon electrophile. The two chlorine atoms act as leaving groups in a sequential double alkylation of the malonate enolate.

-

Base: A strong base, such as sodium ethoxide or potassium carbonate, is required to deprotonate the diethyl malonate. The choice of base can influence the reaction yield and side-product formation.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is often used to dissolve the reagents and facilitate the reaction.

Experimental Protocol: Synthesis via Double Alkylation

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

2,3-Dichloro-1-propene

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

-

Addition of Diethyl Malonate: Slowly add diethyl malonate to the stirred solution of sodium ethoxide. The formation of the sodium salt of diethyl malonate will result in a clear solution.

-

Addition of 2,3-Dichloro-1-propene: Add 2,3-dichloro-1-propene dropwise to the reaction mixture via the addition funnel. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and carefully quench with water.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Transfer the residue to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its ability to undergo ring-opening and cycloaddition reactions, providing access to a wide array of molecular architectures.

Palladium-Catalyzed [3+2] Cycloaddition (Trimethylenemethane Cycloaddition)

Mechanism:

-

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the distal C-C bond of the methylenecyclopropane, leading to the formation of a palladacyclobutane intermediate.

-

Ring Opening: The palladacyclobutane undergoes ring-opening to form the key zwitterionic trimethylenemethane-palladium complex.

-

Cycloaddition: This reactive intermediate undergoes a [3+2] cycloaddition with an electron-deficient alkene.

-

Reductive Elimination: The resulting palladacycle undergoes reductive elimination to furnish the five-membered ring product and regenerate the palladium(0) catalyst.